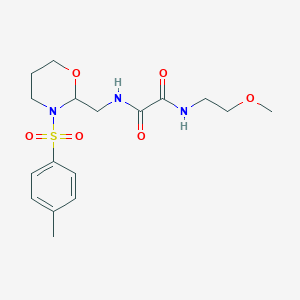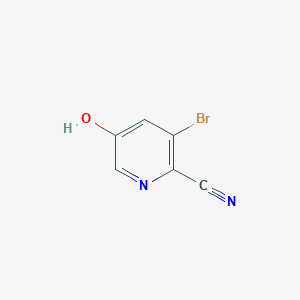
3-Bromo-5-hydroxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
An improved and scalable synthetic method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of PHD2 for the treatment of anemia, demonstrates the utility of related compounds in pharmaceutical synthesis. This optimized synthesis route starts from commercially available 5-bromo-3-nitropicolinonitrile, showcasing the potential of brominated picolinonitriles in developing inhibitors and pharmaceutical intermediates (Lei et al., 2015).
Herbicide Resistance and Detoxification
Research into the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its detoxification in transgenic plants via a specific nitrilase from Klebsiella ozaenae highlights another significant application. This gene, when introduced into plants, confers resistance to bromoxynil, illustrating the role of similar compounds in understanding and enhancing herbicide resistance through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Anticonvulsant Activity
The synthesis and investigation of 3-aminopyrroles and their derivatives from compounds like 4-bromophenyl-3-morpholinopyrrole-2-carboxylic acid methyl ester reveal significant anticonvulsant activity. These studies demonstrate the potential of brominated pyrroles, which share structural similarities with brominated picolinonitriles, in developing new anticonvulsant drugs (Unverferth et al., 1998).
Luminescent Materials and Chemical Sensing
Novel lanthanide luminescent materials based on complexes of 3-hydroxypicolinic acid and silica nanoparticles showcase the application of brominated picolinonitriles in the field of materials science. These complexes, due to their unique photophysical properties, serve as promising candidates for advanced luminescent materials and sensors (Soares-Santos et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-hydroxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDVKWWUFWQUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2978040.png)
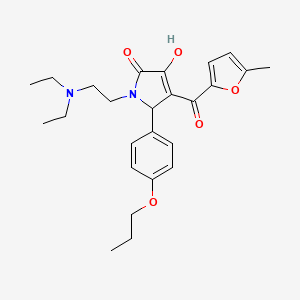

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)
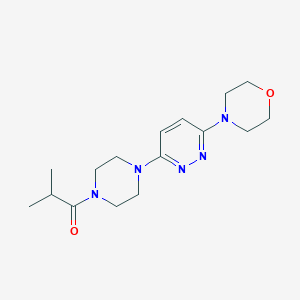
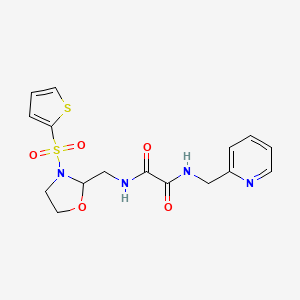
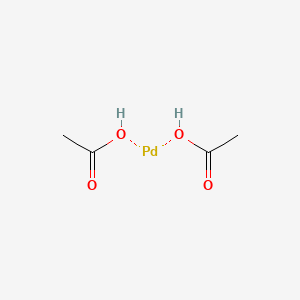
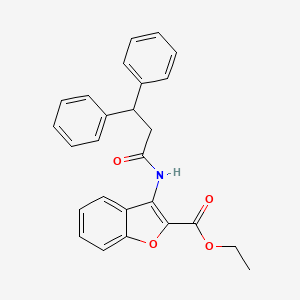
![1-Benzyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea](/img/structure/B2978054.png)
![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)
![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)
